molecular formula C16H11F3N4O B4416923 6-phenyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

6-phenyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B4416923
M. Wt: 332.28 g/mol
InChI Key: BWXQYCBCNLSICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound belonging to the triazoloquinazolinone family, characterized by a fused triazole-quinazoline scaffold. This structure is synthesized via multicomponent reactions (MCRs) under solvent-free or green chemistry conditions, often employing catalysts such as sulfamic acid , iron fluoride , or copper-based nanocatalysts . The compound’s key features include:

  • A trifluoromethyl group at position 2, which enhances metabolic stability and lipophilicity.
  • A phenyl substituent at position 6, contributing to π-π stacking interactions in biological targets.
  • A partially saturated 6,7-dihydroquinazolinone core, which modulates conformational flexibility.

Recent advancements in its synthesis emphasize group-assisted purification (GAP) chemistry, enabling high yields (up to 97%) and reduced environmental impact .

Properties

IUPAC Name

6-phenyl-2-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O/c17-16(18,19)14-21-15-20-12-6-10(9-4-2-1-3-5-9)7-13(24)11(12)8-23(15)22-14/h1-5,8,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXQYCBCNLSICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN3C(=NC(=N3)C(F)(F)F)N=C21)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-phenyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H12F3N3C_{14}H_{12}F_3N_3 with a molecular weight of approximately 279.26 g/mol. The structure includes a quinazoline core fused with a triazole ring, which is known to enhance biological activity.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit potent anticancer properties. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). In vitro studies have shown significant cytotoxic effects:

Cell LineIC50 (μM)Reference
MCF-72.09
PC-32.08

These findings suggest that the compound may act as an inhibitor of key pathways involved in cancer cell proliferation.

Antimicrobial Activity

Quinazoline derivatives are also recognized for their antibacterial and antifungal effects. The compound has demonstrated activity against various microbial strains, indicating its potential as an antimicrobial agent. A study reported that certain derivatives exhibited high antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases. A notable study found that derivatives with similar structures exhibited significant inhibition of inflammation markers in animal models .

The biological activities of 6-phenyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one are attributed to its ability to interact with specific molecular targets:

  • EGFR Inhibition : Compounds in this class have shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and progression .
  • Cytokine Modulation : The compound modulates inflammatory pathways by reducing cytokine levels such as TNF-alpha and IL-6 .

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives:

  • Study on MCF-7 Cells : A series of quinazoline derivatives were synthesized and tested for cytotoxicity against MCF-7 cells. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
  • Anti-inflammatory Screening : In an animal model induced with carrageenan, the compound demonstrated a marked reduction in paw edema compared to control groups, confirming its anti-inflammatory potential .

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research has indicated that derivatives of triazoloquinazoline compounds exhibit anticancer properties. Studies have shown that modifications to the triazole ring can enhance the cytotoxicity against various cancer cell lines. For instance, compounds similar to 6-phenyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one have been tested for their ability to inhibit tumor growth by inducing apoptosis in cancer cells .

2. Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity against a range of pathogens. Research suggests that the trifluoromethyl group enhances the lipophilicity of the molecule, which may improve membrane penetration and lead to increased efficacy against bacteria and fungi .

3. Anti-inflammatory Effects
Preliminary studies have pointed towards anti-inflammatory properties associated with triazoloquinazoline derivatives. These compounds may inhibit key inflammatory pathways, offering therapeutic potential in treating conditions such as arthritis and other inflammatory diseases .

Chemical Synthesis

The synthesis of 6-phenyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multi-step reactions including cyclization and functional group modifications. The synthetic routes often utilize readily available starting materials and can be optimized for yield and purity .

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various triazoloquinazoline derivatives and evaluated their anticancer activity against human breast cancer cell lines. The study found that specific substitutions on the quinazoline core significantly enhanced cytotoxicity compared to the parent compound .

Case Study 2: Antimicrobial Testing
A series of experiments conducted by a research team at a pharmaceutical institute assessed the antimicrobial efficacy of several trifluoromethyl-substituted triazoles. The results indicated that compounds with higher trifluoromethyl content exhibited stronger inhibition zones against Staphylococcus aureus and Escherichia coli .

Applications in Materials Science

The incorporation of 6-phenyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and chemical resistance. Its unique chemical structure allows for the modification of polymer properties without compromising mechanical integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazoloquinazolinone scaffold exhibits structural versatility, allowing modifications that influence physicochemical properties, synthetic efficiency, and bioactivity. Below is a detailed comparison with structurally analogous derivatives:

Key Comparison Points:

Synthetic Efficiency: The target compound’s copper-catalyzed synthesis achieves 97% yield , outperforming solvent-free methods for analogs (e.g., 85% yield for hydroxyphenyl derivatives ). Iron fluoride catalysts enable rapid synthesis of benzothiazole analogs but are less explored for triazoloquinazolinones .

Substituent Effects :

  • Electron-withdrawing groups (EWGs) : The 2-CF₃ group in the target compound enhances metabolic stability compared to 2-thienyl or 2-aryl analogs .
  • Aromatic vs. aliphatic substituents : Phenyl/thienyl groups improve target affinity, while methyl groups (e.g., in ) optimize solubility.

Pharmacological Potential: Sitagliptin’s success as a triazolo-containing antidiabetic drug highlights the scaffold’s relevance, though the target compound’s exact bioactivity remains under investigation . Fluorinated derivatives (e.g., ) show improved blood-brain barrier penetration, suggesting CNS applications.

Green Chemistry :

  • The target compound’s synthesis via GAP chemistry reduces waste , while deep eutectic solvents in enable catalyst reusability (>6 cycles).

Table 2: Pharmacological and Industrial Relevance

Compound Therapeutic Area Industrial Availability
Target Compound Antimicrobial/antidiabetic (hypothesized) Discontinued commercial synthesis
Sitagliptin Type 2 diabetes FDA-approved, widely available
6-(2-Thienyl) analog Undisclosed Research-grade only

Q & A

Q. What are the common synthetic routes for 6-phenyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one?

Methodological Answer: The synthesis typically involves multi-step reactions starting from precursors like 2-aminobenzylamine or triazole derivatives. Key steps include:

  • Condensation : Reacting triazole-5-amine with cyclohexanone derivatives under reflux in acetic acid to form the triazoloquinazolinone core .
  • Trifluoromethylation : Introducing the trifluoromethyl group via nucleophilic substitution using trifluoroacetic acid (TFA) or its derivatives under anhydrous conditions .
  • Phenyl Group Attachment : Employing Suzuki-Miyaura coupling or Friedel-Crafts alkylation to introduce the phenyl substituent at position 6 .
    Optimization : Yield and purity are enhanced by controlling reaction time (12–24 hours), temperature (80–120°C), and catalyst selection (e.g., palladium for coupling reactions) .

Q. How is the structural confirmation of this compound performed using spectroscopic methods?

Methodological Answer: A combination of techniques is used:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies hydrogen environments (e.g., aromatic protons at δ 7.2–8.1 ppm, trifluoromethyl group splitting patterns) .
    • ¹³C NMR : Confirms carbonyl (C=O) at ~170 ppm and trifluoromethyl (CF₃) carbons at ~120 ppm (quartet due to J coupling) .
  • IR Spectroscopy : Detects C=O stretching (1650–1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ peak matching C₁₉H₁₄F₃N₄O) .

Q. What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Antimicrobial Activity :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains using broth microdilution (IC₅₀ values calculated) .
  • Anticancer Screening :
    • MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) after 48-hour exposure; compare IC₅₀ to reference drugs like doxorubicin .
  • Enzyme Inhibition :
    • Kinase Assays : Measure inhibition of EGFR or VEGFR2 using fluorescence-based ADP-Glo™ kits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's pharmacological profile?

Methodological Answer: SAR Design :

  • Vary Substituents : Modify the phenyl (position 6) and trifluoromethyl (position 2) groups to alter lipophilicity (LogP) and electronic effects.
  • Core Modifications : Explore replacing the triazole ring with tetrazole or imidazole to assess stability and binding .

Q. Example SAR Table :

Substituent (Position)Biological Activity (IC₅₀, μM)Key Finding
4-Chlorophenyl (6)Anticancer: 1.2 ± 0.3Enhanced cytotoxicity via halogen bonding
3-Methoxyphenyl (6)Anti-inflammatory: 8.5 ± 1.1Methoxy improves solubility but reduces potency
CF₃ (2)Kinase inhibition: 0.8 ± 0.2Trifluoromethyl enhances target affinity

Validation : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR) .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., ATCC-certified), passage numbers, and incubation conditions (5% CO₂, 37°C) .
  • Purity Analysis : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry of substituents .

Q. What methods are employed to optimize reaction conditions for higher yields and purity?

Methodological Answer:

  • Catalyst Screening : Compare Pd(OAc)₂ vs. PdCl₂ in coupling reactions; Pd(OAc)₂ increases yield by 20% .
  • Solvent Optimization : Use DMF for polar intermediates vs. toluene for non-polar steps to reduce side reactions .
  • Workup Strategies : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .

Q. How do molecular docking studies elucidate the compound's mechanism of action?

Methodological Answer:

  • Target Selection : Prioritize proteins with known roles in disease (e.g., EGFR for cancer) using databases like PDB or DrugBank .
  • Docking Workflow :
    • Prepare ligand (compound) and receptor (target protein) files using Open Babel and AutoDock Tools.
    • Run docking simulations (100 runs) to generate binding poses; analyze ΔG values (kcal/mol) for affinity ranking .
    • Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 50 ns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-phenyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
6-phenyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.